![molecular formula C9H18N2O2 B3025344 [1,4]Diazepan-1-yl-acetic acid ethyl ester CAS No. 913645-28-0](/img/structure/B3025344.png)
[1,4]Diazepan-1-yl-acetic acid ethyl ester
Vue d'ensemble
Description
“[1,4]Diazepan-1-yl-acetic acid ethyl ester” is a chemical compound with the molecular formula C9H18N2O2 . It has a molecular weight of 186.26 . The IUPAC name for this compound is ethyl 2-(1,4-diazepan-1-yl)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H18N2O2/c1-2-13-9(12)8-11-6-3-4-10-5-7-11/h10H,2-8H2,1H3 . The compound contains a diazepan ring attached to an acetic acid ethyl ester group .Applications De Recherche Scientifique
Synthetic Versatility and Mechanistic Insights
Research has explored the synthetic versatility of compounds related to "[1,4]Diazepan-1-yl-acetic acid ethyl ester," particularly in the context of Lewis acid induced decomposition reactions of diazo precursors. For example, a study on the decomposition reaction of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate highlighted the influence of Lewis acids, solvent polarity, and nucleophilicity on product distribution, offering insights into mechanistic aspects of similar reactions (Gioiello et al., 2011).
Alkylation Studies
Alkylation reactions of cyclic thioureas with α-halo-carboxylic acids and their esters have been detailed, showcasing the formation of various derivatives through reactions with compounds like 1,3-diazepane-2-thione. These studies contribute to the understanding of the reactivity and potential functionalization of diazepan derivatives (Kushakova et al., 2006).
Reaction with Arylalkyl and Dialkyl Ethers
Investigations into the reactions of ethyl diazoacetate with various ethers have revealed the formation of alkoxy or aryloxy derivatives of ethyl acetate, indicating the potential of diazoacetate derivatives in synthesizing complex esters (Graaff et al., 2010).
Biological Properties
The synthesis and antibacterial testing of aminoalkyl ester methyliodides of substituted acetic and propionic acids have shown high antibacterial activity, suggesting the potential biomedical applications of structurally related diazepine derivatives (Isakhanyan et al., 2013).
Condensed Diazepines Synthesis
The synthesis of condensed diazepines, such as 1-aryl-3,5-dihydro-4H-1-benzofuro-[2,3-d][1,2]diazepin-4-ones, from (2-aroyl-1-benzofuran-3-yl)acetic acids and their methyl esters provides a methodology that could be applicable to the synthesis of [1,4]Diazepan derivatives (Eresko et al., 2010).
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Similar compounds are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
ethyl 2-(1,4-diazepan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)8-11-6-3-4-10-5-7-11/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFDWGVIBOCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516648 | |
| Record name | Ethyl (1,4-diazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913645-28-0 | |
| Record name | Ethyl (1,4-diazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

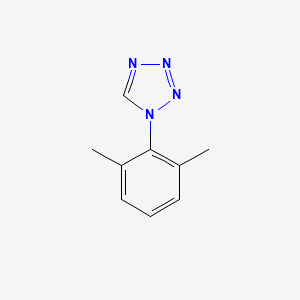
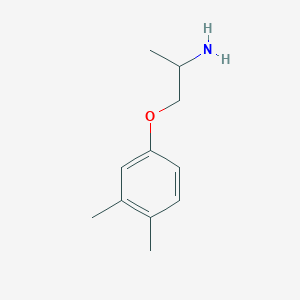
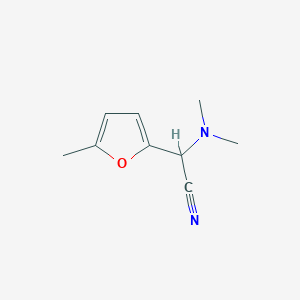
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)
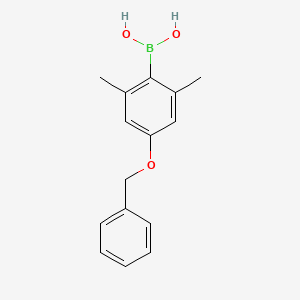
![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)

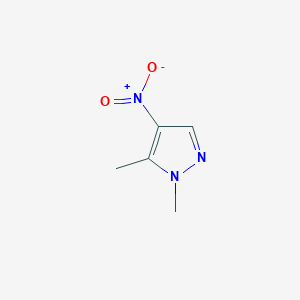



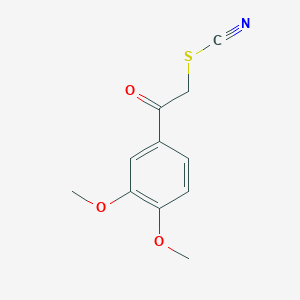
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)
